An In-Depth Technical Guide to 5-Iodo-1-phenyl-1H-pyrazole (CAS: 141998-92-7) for Advanced Chemical Synthesis
An In-Depth Technical Guide to 5-Iodo-1-phenyl-1H-pyrazole (CAS: 141998-92-7) for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-1-phenyl-1H-pyrazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its chemical properties, a detailed and field-proven method for its regioselective synthesis, and its versatile applications, particularly in the construction of complex molecular architectures through cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The introduction of a halogen, specifically iodine, at the C5 position of the 1-phenylpyrazole core, creates a versatile intermediate, 5-Iodo-1-phenyl-1H-pyrazole. The carbon-iodine bond serves as a reactive handle for the facile introduction of various functional groups through well-established cross-coupling methodologies, making this compound a valuable precursor for the synthesis of novel drug candidates and molecular probes.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value |
| CAS Number | 141998-92-7 |
| Molecular Formula | C₉H₇IN₂ |
| Molecular Weight | 270.07 g/mol [1] |
| Appearance | White to light yellow solid |
| Purity | Typically ≥97% |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C. |
Safety and Handling: 5-Iodo-1-phenyl-1H-pyrazole should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.
Regioselective Synthesis of 5-Iodo-1-phenyl-1H-pyrazole
The synthesis of 5-Iodo-1-phenyl-1H-pyrazole is achieved through a highly regioselective iodination of 1-phenyl-1H-pyrazole. The choice of iodinating agent and reaction conditions is critical to ensure the exclusive formation of the 5-iodo isomer over the 4-iodo counterpart. The most reliable and field-proven method involves the deprotonation of the C5 position with a strong base, followed by quenching with an electrophilic iodine source.[2]
Causality of the Synthetic Strategy
The regioselectivity of this reaction is driven by the enhanced acidity of the proton at the C5 position of the pyrazole ring. This increased acidity is a result of the electron-withdrawing nature of the adjacent nitrogen atom (N1) and the phenyl group. Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) selectively abstracts this acidic proton, generating a stable lithium pyrazolide intermediate. This intermediate is then trapped by an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired 5-Iodo-1-phenyl-1H-pyrazole.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-Iodo-1-phenyl-1H-pyrazole.
Detailed Step-by-Step Protocol
This protocol is adapted from a general procedure for the synthesis of 5-iodopyrazoles.[2]
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Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve 1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
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Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.3 mmol, 1.3 equivalents, as a 2.5 M solution in hexanes) dropwise via a syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium pyrazolide.
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Iodination: In a separate flame-dried flask, prepare a solution of iodine (1.4 mmol, 1.4 equivalents) in anhydrous THF (5 mL). Add this iodine solution dropwise to the lithium pyrazolide solution at -78 °C.
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Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (20 mL) to remove any unreacted iodine, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Iodo-1-phenyl-1H-pyrazole as a white to light yellow solid.
Characterization of 5-Iodo-1-phenyl-1H-pyrazole
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the analysis of closely related structures.[2]
| Technique | Expected Data |
| ¹H NMR | The spectrum is expected to show multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons of the phenyl ring. A key feature will be the presence of two doublets in the pyrazole ring region, one for the proton at the C3 position and one for the proton at the C4 position. |
| ¹³C NMR | The spectrum will show signals for the carbons of the phenyl ring and the pyrazole ring. The carbon bearing the iodine (C5) is expected to have a characteristic upfield shift compared to the unsubstituted pyrazole. |
| IR (Infrared Spectroscopy) | Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole and phenyl rings, and the C-I stretching frequency are expected. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 270.07 g/mol . The isotopic pattern of iodine will be observable. |
Applications in Drug Discovery and Development
5-Iodo-1-phenyl-1H-pyrazole is a valuable building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive and allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 5-position of the pyrazole ring and a variety of aryl or heteroaryl boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in many biologically active molecules.[3][4]
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the 5-position of the pyrazole and a terminal alkyne.[5][6] This reaction is instrumental in the synthesis of arylalkynes, which are precursors to a wide range of functional groups and heterocyclic systems.
Role in Protein Degradation (PROTACs)
Logical Relationship Diagram for Applications
Caption: Applications of 5-Iodo-1-phenyl-1H-pyrazole in chemical synthesis.
Conclusion
5-Iodo-1-phenyl-1H-pyrazole is a strategically important synthetic intermediate with broad applications in medicinal chemistry and drug discovery. Its regioselective synthesis is well-established, and its reactivity in cross-coupling reactions provides a facile entry into a diverse range of complex, biologically relevant molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications, intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
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